molecular formula C17H15BrN2O3 B12466744 Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12466744
M. Wt: 375.2 g/mol
InChI Key: RWHYTMHXNGOJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromo ketone, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium or copper .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the bromo group facilitates its reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H15BrN2O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI Key

RWHYTMHXNGOJMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.